molecular formula C21H26Cl2N2O4S2 B4548458 1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane

Cat. No.: B4548458
M. Wt: 505.5 g/mol
InChI Key: SPLJWGNKTCOPON-UHFFFAOYSA-N
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Description

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane is a complex organic compound characterized by the presence of two sulfonyl groups attached to a diazepane ring

Scientific Research Applications

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane typically involves the reaction of 4-chloro-2,5-dimethylbenzenesulfonyl chloride with 1,4-diazepane under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

    Oxidation and Reduction: The sulfonyl groups can undergo oxidation or reduction reactions, leading to the formation of sulfoxides or sulfides.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acids and diazepane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted diazepane derivatives with various functional groups.

    Oxidation and Reduction: Products include sulfoxides and sulfides.

    Hydrolysis: Products include sulfonic acids and diazepane derivatives.

Mechanism of Action

The mechanism of action of 1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane involves its interaction with specific molecular targets. The sulfonyl groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. The diazepane ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis(4-chlorobenzenesulfonyl)-1,4-diazepane: Lacks the methyl groups present in 1,4-Bis(4-chloro-2,5-dimethylbenzenesulfonyl)-1,4-diazepane.

    1,4-Bis(4-methylbenzenesulfonyl)-1,4-diazepane: Lacks the chlorine atoms present in this compound.

Uniqueness

This compound is unique due to the presence of both chlorine and methyl groups on the benzenesulfonyl moieties. This combination of substituents imparts distinct chemical properties, such as increased reactivity and potential for diverse applications.

Properties

IUPAC Name

1,4-bis[(4-chloro-2,5-dimethylphenyl)sulfonyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26Cl2N2O4S2/c1-14-12-20(16(3)10-18(14)22)30(26,27)24-6-5-7-25(9-8-24)31(28,29)21-13-15(2)19(23)11-17(21)4/h10-13H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPLJWGNKTCOPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C=C(C(=C3)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26Cl2N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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